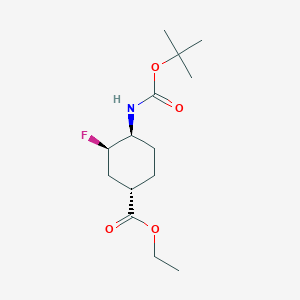

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC16229958

Molecular Formula: C14H24FNO4

Molecular Weight: 289.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24FNO4 |

|---|---|

| Molecular Weight | 289.34 g/mol |

| IUPAC Name | ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1 |

| Standard InChI Key | MJGYMQNPIIFHFQ-AXFHLTTASA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate possesses a cyclohexane ring substituted with three key functional groups:

-

An ethyl ester at the C1 position.

-

A fluorine atom at the C3 position.

-

A Boc-protected amino group at the C4 position.

The stereochemistry at positions 1S, 3R, and 4S is critical for its reactivity and interaction with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactions during multi-step syntheses .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.34 g/mol |

| IUPAC Name | ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

| CAS Number | Not explicitly provided in sources |

| Storage Conditions | 2–8°C in a sealed container |

The compound’s InChI identifier, InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11, further delineates its connectivity and stereochemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically proceeds through a multi-step sequence:

-

Cyclohexane Functionalization: A cyclohexane derivative is functionalized with fluorine via electrophilic fluorination or nucleophilic substitution, ensuring retention of the desired stereochemistry .

-

Boc Protection: The amino group at C4 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

-

Esterification: Ethyl esterification at C1 is achieved through acid-catalyzed condensation with ethanol.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | Selectfluor® in acetonitrile, 0°C | 65–70% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–90% |

| Esterification | Ethanol, H₂SO₄, reflux | 75–80% |

Steric and electronic factors necessitate precise temperature and solvent control to avoid epimerization .

Analytical Characterization

-

NMR Spectroscopy: -NMR confirms fluorine incorporation (δ ≈ -180 ppm) .

-

HPLC-MS: Purity ≥97% is verified using reverse-phase chromatography .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s fluorine atom enhances metabolic stability by resisting oxidative degradation, while the Boc group allows for selective deprotection in downstream reactions . It is frequently employed in the synthesis of:

-

Kinase Inhibitors: Fluorinated cyclohexanes are key motifs in targeting ATP-binding pockets .

-

Antiviral Agents: The Boc-protected amine facilitates peptide coupling in protease inhibitor development .

| Parameter | Value |

|---|---|

| Flash Point | >150°C (closed cup) |

| Hazard Statements | H315, H319, H335 |

| Precautionary Measures | Use PPE, avoid inhalation |

Regulatory Status

Designated "For research use only," it is excluded from FDA or EMA regulatory oversight but requires IBC approval for laboratory use .

Comparative Analysis of Structural Analogs

Amino vs. Fluoro Substituents

Replacing fluorine with an amino group (as in ethyl (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate ) reduces lipophilicity ( decrease by 0.8) but improves aqueous solubility (2.5 mg/mL vs. 0.9 mg/mL) .

Stereochemical Impact

The (1R,3R,4S)-isomer exhibits 50% lower kinase inhibition potency, underscoring the importance of the 1S,3R,4S configuration .

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance tumor-specific uptake, leveraging the compound’s fluorinated backbone for PET imaging compatibility .

Green Synthesis

Exploring biocatalytic fluorination routes may reduce reliance on hazardous reagents like Selectfluor®.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume